

# An In-depth Technical Guide to Diphenyl Methylphosphonate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diphenyl methylphosphonate*

Cat. No.: *B048422*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Diphenyl methylphosphonate**, a versatile organophosphorus compound. It covers its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role in organic synthesis, materials science, and its potential relevance to drug discovery.

## Chemical Identity and Synonyms

**Diphenyl methylphosphonate** is known by a variety of names in chemical literature and databases. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and material sourcing.

Identifier Type	Identifier	Reference
IUPAC Name	[methyl(phenoxy)phosphoryl]oxybenzene	[1]
CAS Number	7526-26-3	[1]
EC Number	231-388-1	[1]
PubChem CID	82027	[1]
Common Synonyms	Methylphosphonic acid diphenyl ester	[1]
Phosphonic acid, methyl-, diphenyl ester	[1]	
Phosphonic acid, P-methyl-, diphenyl ester	[1]	
InChI	InChI=1S/C13H13O3P/c1-17(14,15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11H,1H3	[1]
InChIKey	HPUPGAFDTWIMBR-UHFFFAOYSA-N	[1]
SMILES	CP(=O) (OC1=CC=CC=C1)OC2=CC=CC=C2	[1]

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **Diphenyl methylphosphonate** is presented below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>13</sub> O <sub>3</sub> P	[1]
Molecular Weight	248.21 g/mol	[1]
Appearance	Colorless oil or white solid	
Melting Point	32.5-37.5 °C	
Boiling Point	151 °C at 0.8 Torr	
Density	1.21 g/mL at 25 °C	

## Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Solvent	Chemical Shift ( $\delta$ ) / ppm	Coupling Constant (J) / Hz	Multiplicity	Assignment	Reference
$^1\text{H}$ NMR	$\text{CDCl}_3$	7.33-7.29	m	4H (aromatic)		
		7.20-7.14	m	6H (aromatic)		
	d, J = 17.6	1.78	d	3H (P-CH <sub>3</sub> )		
$^{13}\text{C}$ NMR	$\text{CDCl}_3$	150.4	d, JC-P = 8.3	d	C (aromatic, C-O-P)	
	s	129.9			C (aromatic)	
	s	125.3			C (aromatic)	
	d, JC-P = 4.5	120.6	d		C (aromatic)	
	d, JC-P = 144.3	11.6	d		P-CH <sub>3</sub>	
$^{31}\text{P}$ NMR	$\text{CDCl}_3$	24.55	s			

### Mass Spectrometry (MS)

While a publicly available mass spectrum for **Diphenyl methylphosphonate** is not readily found, its fragmentation pattern upon electron ionization can be predicted based on the fragmentation of similar organophosphorus compounds.

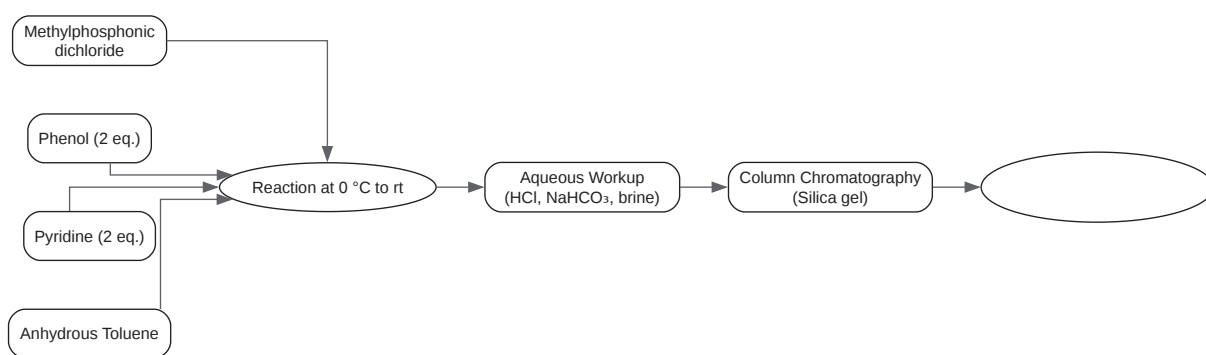
- Molecular Ion ( $\text{M}^+$ ): The molecular ion peak is expected at  $m/z = 248$ .
- Key Fragmentation Pathways:
  - Loss of a phenoxy radical ( $\bullet\text{OPh}$ ) to give an ion at  $m/z = 155$ .

- Loss of a phenyl radical ( $\bullet\text{Ph}$ ) to give an ion at  $m/z = 171$ .
- Cleavage of the P-C bond to yield a diphenyl phosphite radical cation at  $m/z = 234$  and a methyl radical.
- Rearrangement and cleavage to produce a phenol radical cation at  $m/z = 94$ .

## Experimental Protocols

### Synthesis of Diphenyl Methylphosphonate

A common method for the synthesis of **Diphenyl methylphosphonate** involves the reaction of methylphosphonic dichloride with phenol in the presence of a base to neutralize the HCl byproduct.



[Click to download full resolution via product page](#)

Synthetic workflow for **Diphenyl methylphosphonate**.

Materials:

- Methylphosphonic dichloride

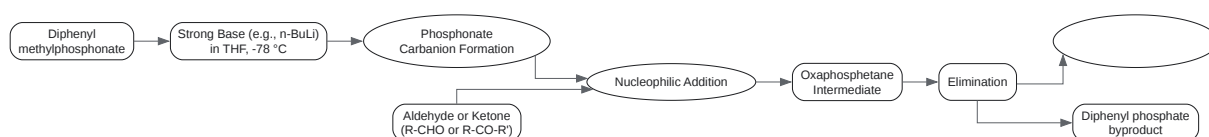
- Phenol
- Pyridine
- Anhydrous Toluene
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- To a solution of phenol (2 equivalents) and pyridine (2 equivalents) in anhydrous toluene, cooled to 0 °C in an ice bath, add a solution of methylphosphonic dichloride (1 equivalent) in anhydrous toluene dropwise with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **Diphenyl methylphosphonate**.

## Representative Application: Wittig-Horner Reaction

**Diphenyl methylphosphonate** can be a precursor to Wittig-Horner reagents. The methyl group can be deprotonated with a strong base to form a nucleophilic carbanion, which can then react with aldehydes or ketones to form alkenes.



[Click to download full resolution via product page](#)

Workflow for a Wittig-Horner reaction.

Materials:

- **Diphenyl methylphosphonate**
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous Tetrahydrofuran (THF)
- Aldehyde or ketone
- Saturated ammonium chloride solution

Procedure:

- Dissolve **Diphenyl methylphosphonate** (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
- Add n-BuLi (1 equivalent) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to generate the phosphonate carbanion.

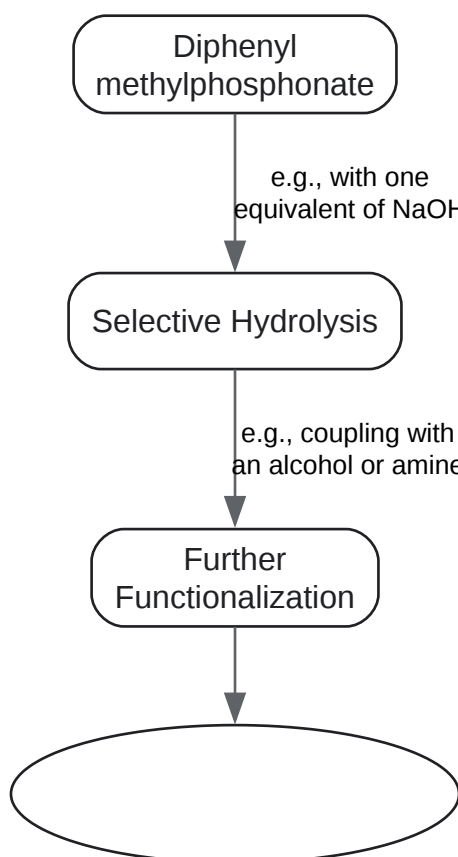
- Add a solution of the aldehyde or ketone (1 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
- Quench the reaction by the slow addition of saturated ammonium chloride solution.
- Extract the product with diethyl ether or ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting alkene by column chromatography.

## Applications and Relevance

### Precursor in Organic Synthesis

**Diphenyl methylphosphonate** is a valuable intermediate in the synthesis of other organophosphorus compounds. Its reactivity allows for modifications at the phosphorus center, making it a building block for more complex molecules, including potential pesticides.



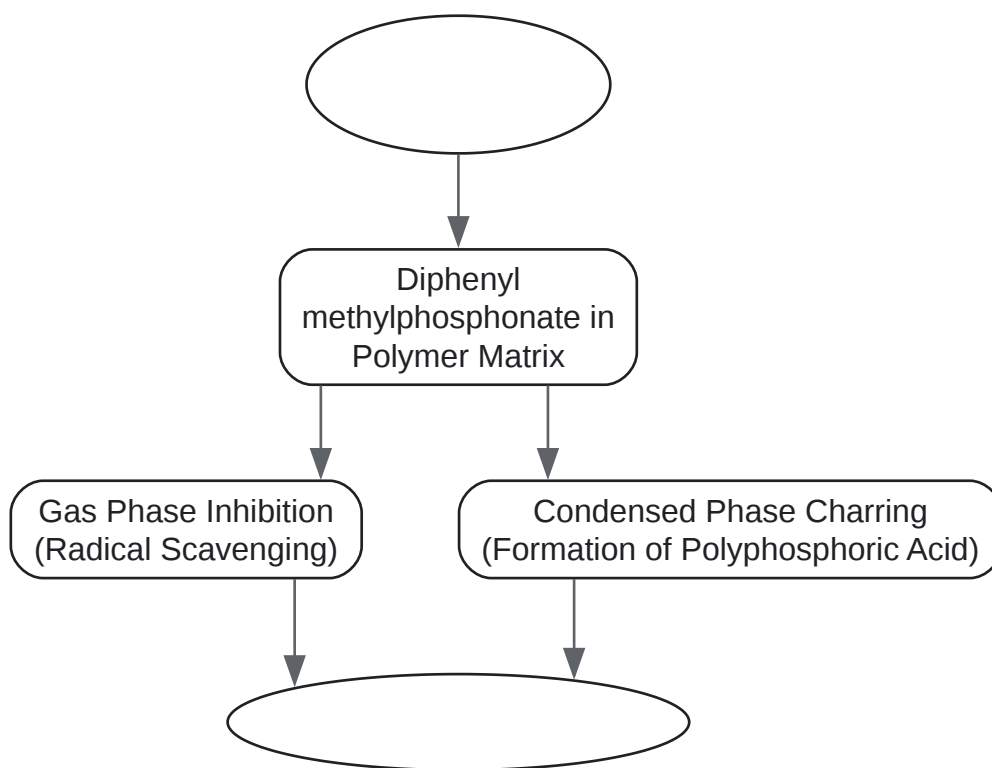


[Click to download full resolution via product page](#)

Use in pesticide synthesis.

## Flame Retardants

Organophosphorus compounds, including **diphenyl methylphosphonate**, are utilized as flame retardants in various polymers, such as polyurethanes.[2] They can act in both the gas phase (flame inhibition) and the condensed phase (char formation) to reduce the flammability of the material.



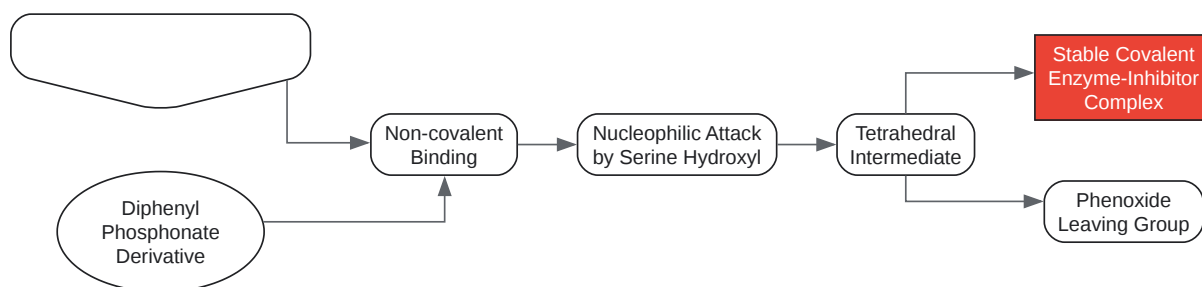
[Click to download full resolution via product page](#)

Flame retardant mechanism.

## Relevance in Drug Development and Medicinal Chemistry

Phosphonates are recognized as important pharmacophores in drug design. They are often used as stable mimics of phosphate groups or as bioisosteres of carboxylic acids. Diphenyl phosphonate esters, a class to which **Diphenyl methylphosphonate** belongs, have been investigated as inhibitors of serine proteases.<sup>[3][4][5][6][7]</sup> These enzymes play crucial roles in various physiological and pathological processes, making them attractive targets for drug development.

The phosphonate moiety can act as a transition-state analog inhibitor, forming a stable covalent bond with the active site serine residue of the protease, thereby inactivating the enzyme.<sup>[3][4][5]</sup>



[Click to download full resolution via product page](#)

Serine protease inhibition.

The synthetic accessibility and reactivity of **Diphenyl methylphosphonate** make it a valuable starting material for the synthesis of more complex phosphonate derivatives that could be explored as potential enzyme inhibitors or probes for chemical biology research.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Diphenyl methylphosphonate | C<sub>13</sub>H<sub>13</sub>O<sub>3</sub>P | CID 82027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0316736A2 - Use of methylphosphonic acid diphenyl esters as flame retardant in the preparation of plastics based on isocyanate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phosphinate esters as novel warheads for activity-based probes targeting serine proteases - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00117E

[pubs.rsc.org]

- 7. Phosphonic Esters and their Application of Protease Control: Ingenta Connect [ingentaconnect.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Diphenyl Methylphosphonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048422#synonyms-for-diphenyl-methylphosphonate]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)